2-(chloromethyl)-1-ethyl-4-fluoro-1H-1,3-benzodiazole
Overview
Description
2-(chloromethyl)-1-ethyl-4-fluoro-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C10H10ClFN2 and its molecular weight is 212.65 g/mol. The purity is usually 95%.
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Biological Activity
2-(Chloromethyl)-1-ethyl-4-fluoro-1H-1,3-benzodiazole (CAS: 1183366-81-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
The compound's chemical structure can be summarized as follows:
Property | Value |
---|---|
Chemical Formula | C₁₀H₁₀ClFN₂ |
Molecular Weight | 212.65 g/mol |
IUPAC Name | 2-(chloromethyl)-1-ethyl-4-fluorobenzimidazole |
SMILES | CCN1C2=C(C(=CC=C2)F)N=C1CCl |
The compound appears as a powder and is typically stored at room temperature. Its safety data is currently unavailable, necessitating caution during handling and experimentation .
Biological Activity
Recent studies have indicated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Research has shown that compounds with similar structural features to this compound have demonstrated promising antibacterial properties. For instance, derivatives of benzimidazole have been evaluated for their antimicrobial efficacy against various pathogens. Notably, compounds displayed minimum inhibitory concentrations (MIC) that were competitive with standard antibiotics .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, derivatives related to this compound have shown cytotoxic effects against different cancer cell lines:
Cell Line | IC₅₀ Value (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.63 |
U-937 (Leukemia) | 0.12 - 2.78 |
PANC-1 (Pancreatic Cancer) | Notable Activity |
These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage, similar to established chemotherapeutics like doxorubicin .
Case Studies
Several case studies highlight the biological activity of compounds related to or derived from this compound:
- Study on Anticancer Properties :
- Antimicrobial Efficacy Against Resistant Strains :
Properties
IUPAC Name |
2-(chloromethyl)-1-ethyl-4-fluorobenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c1-2-14-8-5-3-4-7(12)10(8)13-9(14)6-11/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAWHVSUOVPSSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC=C2)F)N=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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